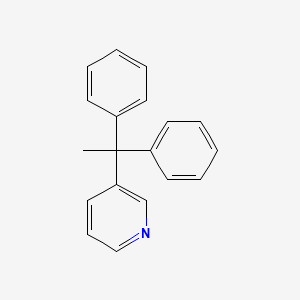

3-(1,1-Diphenylethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-diphenylethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-19(16-9-4-2-5-10-16,17-11-6-3-7-12-17)18-13-8-14-20-15-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGQMQBHNOTFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 1,1 Diphenylethyl Pyridine and Analogous Pyridine Derivatives

Direct Synthesis of 3-Alkylpyridines

The direct introduction of alkyl groups onto the pyridine (B92270) ring, particularly at the 3-position, presents unique challenges due to the electronic nature of the heterocycle. However, several methodologies have been developed to achieve this transformation.

Reductive Disilylation Approaches for Pyridine Ring Functionalization

Recent advancements have demonstrated the utility of pyridine-boryl radicals as bifunctional reagents. Generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, these radicals can serve as both a pyridine precursor and a boryl radical source. acs.org This reactivity enables the synthesis of 4-substituted pyridine derivatives through a radical addition/C-C coupling mechanism with α,β-unsaturated ketones. acs.org While this method focuses on the 4-position, the underlying principles of radical-mediated functionalization offer potential pathways for accessing 3-substituted analogs.

Annulation and Cyclotrimerization Techniques for Pyridine Core Formation

The construction of the pyridine ring from acyclic precursors is a powerful strategy for accessing a wide array of substituted pyridines.

Annulation Reactions: A notable method involves the rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes. nih.gov This process is part of a sequential reaction initiated by the copper(II)-promoted dehydrogenation of allyl amines to form the necessary imine intermediate. nih.gov Another approach utilizes a one-pot C-H alkenylation/electrocyclization/aromatization sequence, reacting alkynes with α,β-unsaturated N-benzyl aldimines and ketimines to yield highly substituted pyridines. nih.gov

Cyclotrimerization: The [2+2+2] cycloaddition of nitriles with two alkyne molecules is a classic and atom-economical method for pyridine synthesis. This reaction, often catalyzed by transition metals like cobalt or ruthenium, can produce a variety of substituted pyridines. A significant advancement in this area is the Bönnemann cyclization, which involves the trimerization of a nitrile and two acetylene (B1199291) units, achievable through heat or light. youtube.com

| Method | Reactants | Catalyst/Conditions | Product Type |

| Rh-catalyzed N-annulation | Allyl amines, Alkynes | Cu(II) then Rh(III) | Substituted Pyridines nih.gov |

| C-H Alkenylation/Electrocyclization | Alkynes, α,β-Unsaturated Imines | Rhodium complex | Highly Substituted Pyridines nih.gov |

| [2+2+2] Cyclotrimerization | Nitriles, Alkynes | Transition Metals (e.g., Co, Ru) | Substituted Pyridines |

| Bönnemann Cyclization | Nitriles, Acetylenes | Heat or Light | Substituted Pyridines youtube.com |

Preparation of Sterically Bulky Pyridine-Based Ligands

The synthesis of pyridine derivatives bearing sterically demanding substituents, such as the 1,1-diphenylethyl group, often requires specialized methods to overcome steric hindrance.

Established Synthetic Pathways for 2-(1,1-Diphenylethyl)pyridine

While the primary focus is on the 3-substituted isomer, the synthesis of the analogous 2-(1,1-diphenylethyl)pyridine provides valuable insights into handling bulky substituents. A common approach involves the addition of a Grignard reagent to a pyridine N-oxide. For instance, reacting a suitable Grignard reagent with pyridine N-oxide, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org Another strategy is the lithiation of the pyridine ring followed by quenching with an appropriate electrophile. For example, 2-chloropyridine (B119429) can be lithiated at the 3-position and subsequently acylated. youtube.com

Multicomponent Reactions for Substituted Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and reduced reaction times. researchgate.net Several classic MCRs are instrumental in pyridine synthesis.

The Hantzsch pyridine synthesis is a well-known method that typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). youtube.comimperial.ac.uk This reaction initially forms a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. youtube.com Variations of this method allow for the synthesis of asymmetrically substituted pyridines. youtube.com

The Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to produce 2,4,6-trisubstituted pyridines. youtube.com

The Guareschi-Thorpe reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-pyridone. acsgcipr.org

| Reaction Name | Key Reactants | Product |

| Hantzsch Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine (then oxidized to Pyridine) youtube.comimperial.ac.uk |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted Pyridine youtube.com |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl | Substituted 2-Pyridone acsgcipr.org |

Advanced Synthetic Protocols in Pyridine Chemistry

The field of pyridine synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance. nih.gov

Transition-metal-catalyzed cross-coupling reactions , particularly those employing palladium catalysts, have become indispensable for the functionalization of pyridine rings. nih.gov These methods allow for the introduction of a wide range of substituents onto the pyridine core.

Asymmetric synthesis techniques are crucial for producing enantiomerically pure pyridine derivatives, which are often required for pharmaceutical applications. numberanalytics.com This can be achieved through the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. numberanalytics.com

Photocatalysis and electrocatalysis represent emerging areas in pyridine synthesis. numberanalytics.com These methods utilize light or electricity, respectively, to drive reactions under mild conditions, often proceeding through radical-mediated pathways. numberanalytics.com

Microwave-Assisted Synthesis of Pyridine Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgyoungin.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyridines.

One notable method for synthesizing substituted pyridines is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process: a Michael addition followed by a high-temperature cyclodehydration. organic-chemistry.orgresearchgate.net Microwave irradiation has enabled this transformation to be performed in a single, efficient step. For instance, the reaction of ethyl β-aminocrotonate with various alkynones can be conducted at 170°C under microwave conditions to afford tri- or tetrasubstituted pyridines with complete regioselectivity. organic-chemistry.orgyoungin.com The use of polar solvents like DMSO has been shown to be highly effective, and the addition of catalysts such as acetic acid or zinc bromide can further accelerate the reaction. organic-chemistry.org In some cases, solvent-free reactions are possible, offering a greener alternative. organic-chemistry.org

The significant advantages of microwave-assisted Bohlmann-Rahtz synthesis include dramatically reduced reaction times—often from hours to mere minutes—and improved yields when compared to conventional heating in a sealed tube. organic-chemistry.orgyoungin.comresearchgate.net This rapid and efficient one-pot procedure is highly suitable for creating libraries of substituted pyridines for various research applications. organic-chemistry.org

Below is a table summarizing representative examples of microwave-assisted pyridine synthesis based on the Bohlmann-Rahtz reaction.

Table 1: Examples of Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid/Ethanol (B145695) | 120 | 5 | 86 | beilstein-journals.orgresearchgate.net |

| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid/Toluene | 140 | 5 | 74 | researchgate.net |

| Ethyl β-aminocrotonate | 4-Phenylbut-3-yn-2-one | Toluene | 170 | 20 | 85 | researchgate.net |

| Ethyl β-aminocrotonate | 1-Phenylprop-2-yn-1-ol | Toluene | 170 | 20 | 78 | researchgate.net |

| Ethyl β-aminocrotonate | But-3-yn-2-one | DMSO | 170 | 10 | 98 | organic-chemistry.org |

| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Toluene | 170 | 20 | 75 | youngin.com |

Microwave irradiation has also been successfully applied to multicomponent reactions for the synthesis of complex pyridine-fused heterocycles. For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines have been prepared in a one-pot, three-component reaction under microwave irradiation, demonstrating the versatility of this technology in generating diverse molecular scaffolds. acs.org Similarly, an efficient and green synthesis of novel pyridine derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol, yielding pure products in excellent yields within a short reaction time. nih.gov

Continuous Flow Synthesis of Pyridine Derivatives

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. organic-chemistry.org These benefits have led to the adaptation of several key pyridine syntheses to flow reactor systems.

The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully transferred to a continuous flow microwave reactor. beilstein-journals.orgtechnologynetworks.com In the case of the Bohlmann-Rahtz reaction, using a Brønsted acid catalyst allows for a one-step process where the initial Michael addition and subsequent cyclodehydration occur sequentially in the flow system without the need to isolate intermediates. beilstein-journals.orgresearchgate.nettechnologynetworks.com This approach yields trisubstituted pyridines as single regioisomers in good yields. beilstein-journals.org

A comparison between batch microwave and continuous flow synthesis for the Bohlmann-Rahtz reaction of ethyl β-aminocrotonate and phenylpropynone showed comparable high yields, demonstrating the efficient translation of the methodology from batch to flow. researchgate.net

Another significant application of flow chemistry in this area is the N-oxidation of pyridine derivatives. A continuous flow microreactor utilizing a titanium silicalite (TS-1) packed-bed and hydrogen peroxide as the oxidant provides a safer, greener, and more efficient alternative to traditional batch methods for producing pyridine N-oxides. organic-chemistry.orgresearchgate.net This system can achieve yields up to 99% with significantly shorter reaction times and has demonstrated remarkable stability, operating continuously for over 800 hours without loss of catalyst activity, making it highly suitable for large-scale industrial production. organic-chemistry.orgresearchgate.net

The table below presents data on the continuous flow synthesis of pyridine derivatives.

Table 2: Continuous Flow Synthesis of Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Catalyst/System | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid/Ethanol, Microwave Flow | 120 | 5 | 76 | beilstein-journals.orgresearchgate.net |

| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Phenylpropynone | Acetic acid/Ethanol, Conductive Heating Flow | 120 | 5 | 86 | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | Propargyl aldehyde, Ethyl acetoacetate, NH4OAc | Acetic acid/Ethanol, Microwave Flow | 120 | 5 | High | beilstein-journals.orgtechnologynetworks.com |

| N-Oxidation | Pyridine | TS-1/H2O2, Packed-bed Microreactor | - | - | up to 99 | organic-chemistry.orgresearchgate.net |

| N-Oxidation | 4-picoline | TS-1/H2O2, Packed-bed Microreactor | - | - | up to 99 | organic-chemistry.org |

The development of a mass spectrometry-directed system for the continuous-flow synthesis and purification of compounds like diphenhydramine (B27) showcases the high level of integration and control achievable with modern flow chemistry setups. rsc.org This approach allows for real-time reaction monitoring and optimization, paving the way for the efficient and continuous manufacture of pharmaceuticals. rsc.org

Green Chemistry Principles in Pyridine Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net The synthesis of pyridine and its derivatives has been an active area for the application of these principles.

Key strategies in the green synthesis of pyridines include:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form a product, are inherently atom-economical and reduce waste from intermediate isolation and purification steps. rasayanjournal.co.inresearchgate.net Many modern pyridine syntheses, including microwave-assisted and catalytic methods, are designed as multicomponent reactions. nih.govnih.gov

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. biosynce.com Green chemistry encourages the use of more environmentally benign solvents like water or ethanol, or in some cases, performing reactions under solvent-free conditions. researchgate.netbiosynce.com For instance, the synthesis of novel pyridines has been reported using ethanol as a solvent under microwave irradiation. nih.gov

Development of Green Catalysts: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. biosynce.com Research has focused on developing reusable and non-toxic catalysts. For example, activated fly ash has been employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Copper ferrite (B1171679) magnetic nanoparticles have also been used as a heterogeneous catalyst for the Biginelli reaction under solvent-free conditions, allowing for easy catalyst separation and reuse. researchgate.net

Alternative Energy Sources: As discussed previously, microwave irradiation and ultrasound are used to drive reactions more efficiently, often reducing reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.netnih.gov

Renewable Feedstocks: While not as extensively developed for pyridine synthesis, the use of starting materials derived from renewable resources is a key goal of green chemistry. researchgate.net

The combination of these approaches, such as a one-pot, multicomponent reaction under microwave irradiation in a green solvent, represents a powerful strategy for the sustainable synthesis of pyridine derivatives. nih.govnih.gov These methods not only offer environmental benefits but also often result in higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

Advanced Spectroscopic and Structural Characterization of 3 1,1 Diphenylethyl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(1,1-diphenylethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can map out the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR Analysis of Chemical Environments and Ligand Binding Shifts

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the 1,1-diphenylethyl substituent. The pyridine protons, being in an aromatic system, will appear in the downfield region, typically between δ 7.0 and 8.6 ppm. The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a singlet or a narrow doublet. The proton at C6 will also be downfield, while the protons at C4 and C5 will be in the more shielded part of the aromatic region.

The 1,1-diphenylethyl group will show a characteristic singlet for the methyl protons, anticipated in the upfield region around δ 2.0-2.5 ppm. The ten protons of the two phenyl rings will likely appear as a complex multiplet in the aromatic region, overlapping with the pyridine signals, though they are generally expected between δ 7.2 and 7.5 ppm, similar to those in diphenylmethane. chemicalbook.com

Upon coordination to a metal center, significant shifts in the ¹H NMR signals of the pyridine ring are expected. The protons closest to the nitrogen atom (H2 and H6) typically experience the most pronounced downfield shift due to the donation of electron density from the nitrogen to the metal. pw.edu.pl This deshielding effect is a clear indicator of ligand binding. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on data from 3-substituted pyridines and diphenylmethane)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-2 | ~8.5-8.6 | s |

| Pyridine H-6 | ~8.4-8.5 | d |

| Pyridine H-4 | ~7.5-7.7 | dt |

| Pyridine H-5 | ~7.2-7.4 | dd |

| Phenyl-H | ~7.2-7.5 | m |

| Methyl (-CH₃) | ~2.3 | s |

s = singlet, d = doublet, dt = doublet of triplets, dd = doublet of doublets, m = multiplet

Carbon-13 (¹³C) NMR and Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Connectivity

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The pyridine carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. researchgate.netchemicalbook.com The carbon atom attached to the substituent (C3) will also show a characteristic shift. The quaternary carbon of the 1,1-diphenylethyl group is expected around δ 50-60 ppm, while the methyl carbon will appear in the upfield region (δ 25-35 ppm). The phenyl carbons will produce signals in the aromatic region, with the ipso-carbon (attached to the ethyl group) being distinct from the ortho, meta, and para carbons. chemicalbook.comspectrabase.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for confirming the connectivity between the pyridine ring and the 1,1-diphenylethyl substituent. An HMBC experiment would show correlations between the methyl protons and the quaternary carbon, as well as the ipso-carbons of the phenyl rings. Importantly, correlations between the pyridine protons (especially H2 and H4) and the quaternary carbon of the substituent would definitively establish the C3-linkage.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from 3-substituted pyridines and diphenylmethane)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-6 | ~148 |

| Pyridine C-4 | ~135 |

| Pyridine C-3 | ~138 |

| Pyridine C-5 | ~123 |

| Quaternary C | ~55 |

| Phenyl C-ipso | ~145 |

| Phenyl C-ortho, C-meta, C-para | ~126-129 |

| Methyl (-CH₃) | ~30 |

Nitrogen-15 (¹⁵N) NMR Chemical Shift Investigations in Coordination Complexes

¹⁵N NMR spectroscopy is a powerful probe of the electronic environment of the nitrogen atom in the pyridine ring. For a free pyridine ligand, the ¹⁵N chemical shift is typically observed in a specific range. Upon coordination to a metal ion, a significant change in the ¹⁵N chemical shift, known as the coordination shift (Δδ), is observed. nih.govnih.gov This shift is usually to a higher frequency (downfield) and its magnitude is dependent on several factors, including the nature of the metal ion, its oxidation state, and the other ligands in the coordination sphere. researchgate.net For palladium(II) and platinum(II) complexes with pyridine, coordination shifts are typically in the range of 90-140 ppm. researchgate.net Investigating the ¹⁵N NMR of this compound complexes would provide valuable electronic information about the metal-ligand bond.

Fluorine-19 (¹⁹F) NMR for Specific Substituted Analogs

While no direct ¹⁹F NMR data for fluorinated analogs of this compound are readily available, this technique would be highly informative for such compounds. If one or more fluorine atoms were incorporated into the phenyl rings of the diphenylethyl group, ¹⁹F NMR would provide a clean and sensitive handle for characterization. The chemical shifts of the fluorine atoms would be indicative of their position on the aromatic ring (ortho, meta, or para). Furthermore, through-space or through-bond coupling to nearby protons (¹H-¹⁹F coupling) would provide additional structural information. In coordination complexes, changes in the ¹⁹F chemical shifts could also be used to monitor ligand binding and electronic effects transmitted through the molecular framework. nih.gov

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling

The FT-IR spectrum of this compound is expected to show a combination of absorption bands characteristic of a 3-substituted pyridine and a diphenylalkane moiety. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1400 cm⁻¹ region. acs.orgacs.org The presence of the diphenyl groups will give rise to characteristic aromatic C=C stretching bands around 1600, 1580, and 1490 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed in the 2970-2850 cm⁻¹ range. Out-of-plane C-H bending vibrations for the substituted aromatic rings will be present in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands (cm⁻¹) for this compound (Based on data from 3-substituted pyridines and aromatic compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2970-2850 |

| Pyridine Ring C=N/C=C Stretch | ~1590, ~1570, ~1470, ~1430 |

| Phenyl Ring C=C Stretch | ~1600, ~1490, ~1450 |

| C-H Bending (out-of-plane) | 900-675 |

Raman Spectroscopy in Adsorption Studies of Pyridine Systems

Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, making it invaluable for studying the adsorption of molecules onto surfaces. xmu.edu.cn In the context of pyridine systems, it is frequently used to investigate the nature of the molecule-substrate interaction, orientation, and changes in bonding upon adsorption. nih.govresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive variant of the technique used for species adsorbed on certain metal surfaces, such as silver, gold, and copper. researchgate.net The SERS effect can enhance the Raman signal by several orders of magnitude, allowing for the detection of even monolayer or sub-monolayer coverages. dtic.mil Studies on pyridine adsorption on single-crystal electrodes demonstrate that the Raman signal intensity is strongly dependent on the crystallographic orientation of the surface. xmu.edu.cn

Key vibrational modes of the pyridine ring are monitored to understand the adsorption process. For instance, the ring breathing modes (around 1000 cm⁻¹) and trigonal ring breathing modes are particularly sensitive to the coordination environment. researchgate.net A shift in the frequency of these bands upon adsorption, compared to the free molecule, indicates the nature of the surface interaction. Adsorption can occur via the nitrogen lone pair, forming a coordinate bond with a metal surface site, or through π-stacking interactions involving the aromatic ring. The potential applied to an electrode surface can also influence the orientation and bonding of the adsorbed pyridine molecules, which can be monitored in real-time using electrochemical SERS (EC-SERS). nih.gov

While specific Raman adsorption studies on this compound are not extensively documented in the literature, the principles derived from studies on pyridine and its derivatives are directly applicable. The bulky 1,1-diphenylethyl substituent would likely introduce significant steric effects, influencing the orientation and packing of the molecule on a surface compared to unsubstituted pyridine.

Table 1: Representative Raman Bands of Pyridine Adsorbed on a Platinum Electrode This table presents data for pyridine as a model system to illustrate the information obtained from Raman spectroscopy in adsorption studies.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Ring Breathing | ~1010 | Symmetric ring breathing (ν₁) |

| Ring Breathing | ~1035 | Trigonal ring breathing (ν₁₂) |

| C-H in-plane bend | ~1218 | C-H in-plane bend (ν₉ₐ) |

| Ring Stretching | ~1594 | Ring stretching (ν₈ₐ) |

| Ring Stretching | ~1610 | Ring stretching (ν₈b) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound and their metal complexes.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice.

For pyridine-containing ligands, SC-XRD reveals how the molecule packs in the solid state and details its conformation. When a pyridine ligand coordinates to a metal center, SC-XRD provides precise information about the coordination geometry (e.g., octahedral, tetrahedral, square planar), the metal-ligand bond lengths, and the bond angles within the complex. core.ac.ukacs.orgwikipedia.org This information is fundamental to understanding the electronic and steric properties of the complex. For example, analysis of copper(II) thiocyanate (B1210189) pyridine complexes shows they often form square-planar geometries with thiocyanate bridging. core.ac.uk The structures of palladium(II) complexes with various pyridine ligands have also been unambiguously established using this method. acs.org

The crystal structure of a complex also reveals non-covalent interactions, such as hydrogen bonding and π-π stacking, which can dictate the supramolecular architecture and influence the material's properties. researchgate.netacs.org

Table 2: Illustrative Crystallographic Data for a Metal-Pyridine Complex Data for [Ag(TPT)(PPh₃)₂]ClO₄·EtOH (where TPT is a pyridine-containing ligand) is presented as a representative example of parameters obtained from a single crystal X-ray diffraction study. rsc.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.138(3) |

| b (Å) | 13.791(3) |

| c (Å) | 17.585(4) |

| α (°) | 81.33(3) |

| β (°) | 74.24(3) |

| γ (°) | 63.29(3) |

| Volume (ų) | 2727.4(11) |

| Ag-P(1) Bond Length (Å) | 2.4757(6) |

| Ag-P(2) Bond Length (Å) | 2.4715(6) |

To gain deeper insight into molecular and electronic structure, experimental data from X-ray crystallography is often compared with geometries optimized through theoretical calculations, typically using Density Functional Theory (DFT). mdpi.comnih.gov This comparative approach serves several purposes. Firstly, it validates the computational model and the level of theory used. A good correlation between the calculated and experimental structures provides confidence in the theoretical model's ability to predict other properties, such as spectroscopic features or reaction energetics. mdpi.com

Secondly, theoretical calculations can provide information that is not directly accessible from the experiment, such as the energies of molecular orbitals (HOMO, LUMO) and the nature of chemical bonds. researchgate.net Discrepancies between experimental solid-state structures and calculated gas-phase structures can highlight the influence of intermolecular forces and crystal packing effects on the molecular geometry. researchgate.net For instance, a theoretical study on pyrazole-pyridine derivatives optimized molecular geometries at the DFT-B3LYP/6-31G(d,p) level to complement the understanding of their electronic structures. nih.gov

Table 3: Comparison of Selected Experimental (X-ray) and Calculated (DFT) Bond Lengths (Å) for a Representative Complex This table illustrates the typical comparison made between experimental and theoretical data. The values are hypothetical examples based on typical findings in the literature. researchgate.net

| Bond | Experimental (X-ray) Bond Length (Å) | Calculated (DFT) Bond Length (Å) | % Difference |

| M-N1 (Pyridine) | 2.054 | 2.061 | 0.34% |

| M-Cl1 | 2.311 | 2.325 | 0.61% |

| C2-C3 (Pyridine) | 1.385 | 1.390 | 0.36% |

| C-N (Pyridine) | 1.340 | 1.344 | 0.30% |

Chiroptical Spectroscopy for Stereochemical Assignments

While this compound itself is achiral, its derivatives or metal complexes can be chiral. Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration and enantiomeric purity of chiral compounds.

Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, a plot of this difference (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. pku.edu.cn

An ECD spectrum consists of positive or negative bands known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer. nih.gov For a pair of enantiomers, the ECD spectra are mirror images of each other. encyclopedia.pub This makes ECD an excellent tool for assigning the absolute configuration (R/S) of a chiral center. The assignment can be made by comparing the experimental spectrum to that of a known standard or by comparing it with a spectrum predicted by quantum-mechanical calculations. nih.govmdpi.com The exciton (B1674681) chirality method is a powerful approach within ECD used when a molecule contains two or more interacting chromophores, where the sign of the resulting ECD couplet can be directly related to the absolute configuration. nih.gov

Optical rotation (OR) is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. bohrium.com This property, measured with a polarimeter, is a fundamental characteristic of a chiral molecule. researchgate.net The direction and magnitude of the rotation are reported as the specific rotation [α]. A compound that rotates light to the right is dextrorotatory (+), while one that rotates it to the left is levorotatory (-).

While the sign of rotation can sometimes be correlated with the absolute configuration for a homologous series of compounds, this is not always a reliable method on its own. However, like ECD, OR can be calculated using quantum-mechanical methods. mdpi.com Comparing the sign and magnitude of the experimentally measured optical rotation with the theoretically calculated value for a specific enantiomer (e.g., the R-enantiomer) provides a robust method for determining the absolute configuration. mdpi.com This combined experimental and theoretical approach has become a standard practice in modern stereochemical analysis.

Table 4: Experimental and Calculated Optical Rotation (OR) for Enantiomers of a Chiral Pyridine Derivative Data for the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide are presented as an example to illustrate the use of OR in assigning absolute configuration. mdpi.com

| Compound | Experimental [α]D²⁵ (c=0.5, CHCl₃) | Calculated [α]D²⁵ | Assigned Absolute Configuration |

| Enantiomer A | +45.6 | +48.2 | R |

| Enantiomer B | -44.8 | -47.5 | S |

Reactivity and Mechanistic Studies of Pyridine Derivatives with Relevance to 3 1,1 Diphenylethyl Pyridine

Intrinsic Reactivity of the Pyridine (B92270) Core

The inherent electronic properties of the pyridine ring dictate its behavior in chemical reactions. The presence of the electronegative nitrogen atom significantly influences the electron distribution within the aromatic system, leading to distinct patterns of reactivity compared to benzene (B151609). wikipedia.orgmatanginicollege.ac.in

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iq This deactivation is further enhanced in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion with a positive charge. uoanbar.edu.iqwikipedia.org Consequently, electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iqquora.com When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta-positions). uoanbar.edu.iqquora.com This regioselectivity is attributed to the relative stability of the cationic intermediates formed during the reaction. Attack at the 2-, 4-, or 6-positions results in resonance structures where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iq

In contrast, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. imperial.ac.ukmatanginicollege.ac.inquimicaorganica.org These positions are electron-deficient due to the inductive and resonance effects of the nitrogen atom. matanginicollege.ac.in The stability of the negatively charged Meisenheimer intermediates, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates nucleophilic attack at these positions. imperial.ac.uk The Chichibabin reaction, for instance, demonstrates the direct amination of pyridine at the 2-position. bhu.ac.in

| Reaction Type | Preferred Position(s) | Reactivity Relative to Benzene | Key Intermediates |

| Electrophilic Aromatic Substitution (SEAr) | 3, 5 | Deactivated | Cationic sigma complex |

| Nucleophilic Aromatic Substitution (SNAr) | 2, 4, 6 | Activated | Anionic Meisenheimer complex |

| A summary of the regioselectivity in substitution reactions of the pyridine core. |

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is readily available for reaction with electrophiles, including oxidizing agents. wikipedia.org Pyridine can be oxidized by peracids, such as peracetic acid or perbenzoic acid, to form pyridine-N-oxide. wikipedia.orgmatanginicollege.ac.inbhu.ac.in This transformation significantly alters the reactivity of the pyridine ring.

Pyridine-N-oxide is more reactive towards both electrophilic and nucleophilic substitution than pyridine itself. uoanbar.edu.iqbhu.ac.in The N-oxide functionality can donate electron density back into the ring through resonance, increasing the electron density at the 2- and 4-positions and making them more susceptible to electrophilic attack. matanginicollege.ac.inbhu.ac.in For example, the nitration of pyridine-N-oxide proceeds readily at the 4-position, and the resulting 4-nitropyridine-N-oxide can be subsequently deoxygenated to yield 4-nitropyridine, a product difficult to obtain by direct nitration of pyridine. matanginicollege.ac.inbhu.ac.in

The oxidation of pyridines can be catalyzed by various reagents. For instance, maleic anhydride (B1165640) derivatives have been shown to catalyze the N-oxidation of pyridines using hydrogen peroxide. rsc.org The choice of catalyst can depend on the electronic properties of the pyridine substrate. rsc.org

| Oxidizing Agent | Product | Change in Reactivity |

| Peracids (e.g., RCO3H) | Pyridine-N-oxide | Increased reactivity towards both electrophilic and nucleophilic substitution. |

| Hydrogen Peroxide (with catalyst) | Pyridine-N-oxide | Catalyst dependent, enhances oxidation of various pyridine derivatives. |

| A summary of common oxidation reactions of the pyridine nitrogen atom. |

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction and functionalization of the pyridine ring are essential processes in organic synthesis, providing access to a wide array of valuable compounds.

Cycloaddition reactions are powerful methods for the synthesis of pyridine rings. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene, are commonly employed. wikipedia.org For example, 1,2,4-triazines can react with enamines in a [4+2] cycloaddition, followed by the extrusion of a small molecule like nitrogen, to form the pyridine ring. wikipedia.orgresearchgate.net This method, known as the Boger pyridine synthesis, is particularly useful for accessing pyridines that are difficult to synthesize through other means. wikipedia.org Another approach involves the [4+2] cycloaddition of 1-azadienes with alkenes or alkynes. rsc.org

Transition metals can also catalyze [2+2+2] cycloadditions of nitriles and alkynes to construct pyridine rings. bohrium.comacsgcipr.org These reactions are highly convergent and atom-economical. acsgcipr.org

Formal (3+3) cycloaddition reactions have also been developed for the synthesis of substituted pyridines from readily available enamines and unsaturated aldehydes or ketones. acs.org

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of existing pyridine rings. rsc.orgresearchgate.neteie.gr Reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. researchgate.netnih.gov

These reactions typically involve the coupling of a pyridine halide or triflate with an organometallic reagent in the presence of a palladium, nickel, or other transition metal catalyst. researchgate.netnih.gov For example, 2-bromopyridines can be coupled with alkylzinc reagents using a palladium catalyst to produce 2,6-difunctionalized pyridines. nih.gov The pyridyl group itself can also act as a directing group in C-H activation/functionalization reactions, facilitating the formation of new bonds at positions ortho to the nitrogen atom. rsc.org N-aryl-2-aminopyridines, for instance, can undergo palladium-catalyzed cyclization and functionalization reactions. rsc.orgrsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Boger Pyridine Synthesis | 1,2,4-Triazine + Enamine | Heat or light | Substituted Pyridine |

| [2+2+2] Cycloaddition | Nitrile + 2 x Alkyne | Transition Metal (e.g., Co, Ru) | Substituted Pyridine |

| Suzuki-Miyaura Coupling | Pyridine Halide + Boronic Acid | Palladium Catalyst + Base | Aryl- or Alkyl-substituted Pyridine |

| Negishi Coupling | Pyridine Halide + Organozinc Reagent | Palladium or Nickel Catalyst | Alkyl- or Aryl-substituted Pyridine |

| A summary of selected reactions for pyridine ring construction and functionalization. |

Radical Reactions Involving Pyridine Scaffolds

Radical-mediated reactions offer a powerful and complementary approach to the functionalization of pyridine rings. rsc.org The Minisci reaction, a classic example, involves the radical functionalization of electron-deficient heterocycles like pyridine under acidic conditions. uiowa.edunih.gov This reaction allows for the introduction of alkyl or acyl groups, serving as a surrogate for Friedel-Crafts reactions which are generally unsuccessful with pyridine substrates. uiowa.edu However, the Minisci reaction can sometimes lead to mixtures of regioisomers. nih.govacs.org

To address the challenge of regioselectivity, methods involving N-functionalized pyridinium salts have been developed. nih.govacs.org These salts act as radical precursors and allow for site-selective functionalization at the C2 and C4 positions under milder, often photocatalytic, conditions. nih.govacs.org Energy-transfer catalysis under visible light has also been employed to facilitate radical migrations and rearrangements in pyridines, enabling the construction of complex molecular architectures. chinesechemsoc.org

Minisci Reaction for C-H Functionalization

The Minisci reaction is a powerful tool in organic chemistry for the C-H functionalization of electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles like pyridine. wikipedia.org This reaction, first reported by F. Minisci in 1971, involves the addition of a nucleophilic carbon-centered radical to a protonated heterocycle. wikipedia.orgresearchgate.net Its significance lies in its ability to introduce alkyl and acyl groups into heterocyclic systems, a transformation that is challenging to achieve through classical electrophilic substitution reactions like the Friedel-Crafts alkylation due to the deactivated nature of the pyridine ring. wikipedia.orgresearchgate.net

The reaction is typically carried out under acidic conditions to ensure the protonation of the pyridine nitrogen. wikipedia.org This protonation increases the electrophilicity of the ring, making it more susceptible to attack by nucleophilic radicals. A common protocol involves the generation of alkyl radicals from carboxylic acids via oxidative decarboxylation using silver nitrate (B79036) and a persulfate salt as an oxidant. wikipedia.org The mechanism proceeds through the formation of a carbon-centered radical which then attacks the protonated pyridine ring. The resulting radical cation undergoes rearomatization to yield the final substituted pyridine. wikipedia.org

One of the key challenges in Minisci reactions is controlling the regioselectivity, as mixtures of isomers are often produced, especially when multiple positions on the heterocycle are similarly activated. wikipedia.orgacs.orgrsc.org For pyridine itself, the reaction generally shows a preference for substitution at the C2 and C4 positions. researchgate.net The regiochemical outcome is influenced by a combination of electronic and steric effects of both the pyridine substrate and the incoming radical. nih.gov For instance, pyridines with electron-withdrawing groups at the C4 position can be activated for radical attack at both the C2 and C3 positions. nih.gov

Modern variations of the Minisci reaction have been developed to improve selectivity and employ milder conditions. wikipedia.orgacs.org These advancements have broadened the scope of applicable radical precursors beyond carboxylic acids to include sources like alcohols and amides. acs.org Furthermore, strategies to direct the regioselectivity, such as the use of blocking groups or specific catalysts, have been explored to afford single regioisomers. rsc.orgsemanticscholar.org For example, a maleate-derived blocking group has been shown to enable selective C4-alkylation of pyridines. semanticscholar.org

The table below summarizes key aspects of the Minisci reaction.

| Feature | Description |

| Reaction Type | Nucleophilic Radical Substitution |

| Substrate | Electron-deficient heterocycles (e.g., pyridine) |

| Key Condition | Acidic medium to protonate the heterocycle |

| Radical Generation | Commonly from carboxylic acids via oxidative decarboxylation with AgNO₃/(NH₄)₂S₂O₈ |

| General Mechanism | 1. Formation of a carbon-centered radical. 2. Attack of the radical on the protonated pyridine ring. 3. Rearomatization to form the substituted pyridine. |

| Regioselectivity | Generally favors C2 and C4 positions in unsubstituted pyridine; can be influenced by substituents. |

| Advantages | - Functionalizes electron-poor heterocycles. - Direct C-H functionalization without pre-functionalization. - Utilizes inexpensive starting materials. |

| Challenges | - Often produces regioisomeric mixtures. - Can lead to overalkylation. |

Dimerization and Oligomerization Pathways of Pyridines

Pyridine and its derivatives can undergo dimerization and oligomerization through various reaction pathways, leading to the formation of bipyridines and other polymeric structures. wikipedia.orgacs.org These products, particularly bipyridines, are of significant interest as ligands in coordination chemistry and as building blocks for functional materials. researchgate.net

Dimerization

The formation of bipyridines can be achieved through several methods, including radical reactions and transition-metal-catalyzed couplings. Radical dimerization of pyridine using elemental sodium or Raney nickel can selectively produce 4,4'-bipyridine (B149096) or 2,2'-bipyridine, respectively. wikipedia.org

Transition metal catalysis offers a versatile route for the dehydrogenative dimerization of pyridines. researchgate.net For example, diruthenium complexes have been shown to catalyze the dimerization of 4-substituted pyridines to the corresponding 2,2'-bipyridines through C-H bond activation. mdpi.com The reactivity in these systems can be dependent on the electronic properties of the substituent on the pyridine ring. mdpi.comchim.it Palladium and copper-based catalysts are also widely used for the synthesis of bipyridine derivatives. researchgate.netpsu.edu

Theoretical studies have investigated the mechanism of pyridine dimerization, such as the [4+2] Diels-Alder cycloaddition pathway. iaea.org These studies suggest that the involvement of the nitrogen atom in the Diels-Alder reaction leads to a high activation barrier. iaea.org

Oligomerization

The oligomerization of pyridine derivatives can proceed through different mechanisms depending on the monomer and reaction conditions. For instance, the anionic polymerization and oligomerization of 4-vinyl pyridine can be initiated by alkali metal methoxides. huji.ac.il In other systems, pyridines can induce the two-dimensional oligomerization of certain metal complexes. acs.org

The formation of pyridine-containing oligomers can also occur through the reaction of reactive carbonyls with ammonia-producing compounds, a pathway relevant in food chemistry. nih.gov Additionally, pyridine-imide oligomers have been synthesized and shown to form stable helical structures. rsc.org Ethylene (B1197577) oligomerization can also be influenced by the presence of pyridine-based ligands in the catalytic system. acs.org

The table below outlines different pathways for pyridine dimerization and oligomerization.

| Process | Method/Catalyst | Products | Mechanistic Notes |

| Dimerization | Radical reaction with Sodium or Raney Nickel | 4,4'-bipyridine or 2,2'-bipyridine | Selective formation of specific isomers. wikipedia.org |

| Dimerization | Diruthenium tetrahydrido complex | 2,2'-bipyridine derivatives | Proceeds via C-H bond activation at the 2-position. mdpi.com |

| Dimerization | Copper(II)-mediated oxidative coupling | Bipyridine derivatives | Involves an oxidative mechanism. psu.edu |

| Dimerization | [4+2] Cycloaddition | Dimeric pyridines | Theoretical studies suggest high energy barriers when the N-atom is involved. iaea.org |

| Oligomerization | Anionic polymerization of 4-vinyl pyridine | Poly(4-vinyl pyridine) | Initiated by alkali metal methoxides. huji.ac.il |

| Oligomerization | Reaction of carbonyls with ammonia (B1221849) sources | Substituted pyridines | Formed through cyclization and condensation reactions. nih.gov |

Coordination Chemistry and Catalytic Applications of Sterically Hindered Pyridine Ligands

Rational Design and Synthesis of Pyridine-Based Ligands

The strategic design of ligands is a cornerstone of modern coordination chemistry and catalysis. By systematically modifying the steric and electronic properties of ligands, chemists can fine-tune the behavior of metal complexes, leading to enhanced reactivity, selectivity, and stability. Pyridine-based ligands, in particular, have proven to be versatile scaffolds in this endeavor. The introduction of bulky substituents onto the pyridine (B92270) ring allows for a high degree of control over the coordination environment of a metal center. This section explores the rational design and synthesis of sterically hindered pyridine ligands, with a focus on the effects of the diphenylethyl moiety and their application in the synthesis of halogen(I) and silver(I) complexes.

Investigating Steric Effects of the Diphenylethyl Moiety on Ligand Properties

The incorporation of bulky substituents, such as the 1,1-diphenylethyl group, onto a pyridine ligand framework has profound effects on its coordination properties and the reactivity of the resulting metal complexes. The steric hindrance provided by the two phenyl groups and the quaternary carbon of the diphenylethyl moiety can enforce specific coordination geometries, limit the number of ligands that can bind to a metal center, and create a unique pocket around the metal, influencing substrate approach and product departure.

Research has shown that the steric bulk of ligands like 2-(1,1-diphenylethyl)pyridine influences the stability and structure of the metal complexes they form. rsc.orgresearchgate.net For instance, in the formation of iodine(I) complexes, the steric hindrance can impact the stability of the resulting [L-I-L]^+ species. rsc.orgrsc.org Density Functional Theory (DFT) calculations have been employed to understand the decreased stability of iodine(I) complexes with the highly hindered 2-(1,1-diphenylethyl)pyridine compared to those with the less bulky 2-(diphenylmethyl)pyridine. rsc.org This highlights the delicate balance between steric bulk and complex stability. The steric pressure from the diphenylethyl group can lead to elongated metal-ligand bonds and distorted geometries, which in turn can affect the catalytic activity of the complex.

Furthermore, the steric environment created by bulky substituents can influence the selectivity of catalytic reactions. For example, in olefin polymerization, the size and shape of the ligand can control the approach of the monomer to the metal's active site, thereby influencing the stereochemistry and molecular weight of the resulting polymer. researchgate.netnih.gov The remote substituents on pyridine-phenolate ligands have been shown to have a surprising impact on the polymerization characteristics of Group 4 catalysts, with a steric origin proposed for this effect. researchgate.net

Synthesis of Halogen(I) Complexes Utilizing Bulky Pyridine Ligands

Halogen(I) complexes, featuring a halogen atom in a +1 oxidation state stabilized by Lewis bases, are valuable reagents in organic synthesis. nih.govacs.org The synthesis of these complexes often involves the use of sterically hindered pyridine ligands to protect the reactive halogen(I) center. The general form of these complexes is [L-X-L]^+, where L is a Lewis base (like a substituted pyridine) and X is a halogen (Br or I). rsc.orgnih.govacs.org

The synthesis of iodine(I) complexes with bulky 2-substituted pyridines, such as 2-(1,1-diphenylethyl)pyridine, has been successfully achieved. rsc.orgresearchgate.netnih.gov These syntheses demonstrate the feasibility of forming halogen(I) complexes even with significant steric hindrance near the halogen center. rsc.org The characterization of these complexes is often performed using multinuclear NMR spectroscopy, including ¹H and ¹H-¹⁵N HMBC, and in some cases, single-crystal X-ray diffraction. rsc.orgnih.gov The ¹⁵N NMR chemical shifts are particularly informative for confirming the formation of the N-I-N halogen bond. nih.gov

The stability of these halogen(I) complexes is influenced by the steric properties of the pyridine ligand. While bulky ligands can stabilize the halogen(I) ion, excessive steric hindrance can also lead to instability. rsc.org This interplay underscores the importance of rational ligand design in accessing stable and useful halogen(I) species.

Pyridine Ligands in Metal-Catalyzed Organic Transformations

Sterically hindered pyridine ligands play a crucial role in a variety of metal-catalyzed organic transformations. The steric bulk of these ligands can be leveraged to control the coordination environment of the metal catalyst, thereby influencing its activity, selectivity, and stability. This section will focus on the application of pyridine-based ligands, including those with bulky phenolate (B1203915) substituents, in olefin polymerization and silver(I)-catalyzed cycloisomerization reactions.

Olefin Polymerization Catalysis with Pyridine-Phenolate Ligands

In the field of olefin polymerization, post-metallocene catalysts, particularly those from Group 4 metals (Titanium, Zirconium, Hafnium), have garnered significant attention. Pyridine-phenolate ligands have emerged as a versatile class of ancillary ligands for these catalysts. The combination of a pyridine ring and a phenolate group in a tridentate [O,N,C] or bidentate [O,N] fashion allows for fine-tuning of the electronic and steric properties of the catalyst.

The introduction of bulky substituents on the phenolate ring, such as tert-butyl, cumyl, or 1,1-diphenylethyl groups, has a significant impact on the catalytic performance. researchgate.net These bulky groups can influence the conformation of the catalyst and the accessibility of the active site, which in turn affects the polymerization of olefins like ethylene (B1197577). researchgate.netacs.org For example, titanium(IV) precatalysts supported by pyridine-2-phenolate-6-(σ-aryl) ligands with bulky phenolate substituents have been shown to exhibit good activity for ethylene polymerization, producing high molecular weight polyethylene. researchgate.net

Furthermore, the nature of the linkage between the pyridine and the other coordinating groups is critical. The development of ligands that form a C(sp³)-chelating [O,N,CH(Ar)] system has led to more accessible active sites and flexible catalyst geometries. acs.orgacs.orgcityu.edu.hk These catalysts have shown high activities in ethylene polymerization. acs.orgcityu.edu.hk The steric effects of substituents, even those remote from the metal center, can have a profound influence on polymerization behavior by modulating the catalyst's conformation. researchgate.net

| Catalyst System | Monomer | Key Ligand Feature | Observed Outcome | Reference |

|---|---|---|---|---|

| Ti(IV) with pyridine-2-phenolate-6-(σ-aryl) ligands | Ethylene | Bulky phenolate substituents (e.g., 1,1-diphenylethyl) | Good activity, high molecular weight polyethylene | researchgate.net |

| Ti(IV) and Zr(IV) with [O,N,CH(Ar)] ligands | Ethylene | C(sp³)-chelating moiety | High catalytic activities | acs.orgcityu.edu.hk |

| Hf(IV) with [OSSO]-type bis(phenolate) ligand | 1-Hexene | [OSSO]-type bis(phenolate) | Precisely isospecific polymerization | researchgate.net |

Silver(I) Complex-Catalyzed Cycloisomerization Reactions

Silver(I) complexes are effective catalysts for a variety of organic transformations, particularly those involving the activation of alkynes. beilstein-journals.orgsocietechimiquedefrance.fr The Lewis acidic nature of the silver(I) ion allows it to coordinate to the triple bond, facilitating intramolecular nucleophilic attack and subsequent cyclization. Pyridine-containing ligands are often employed to modulate the reactivity and stability of the silver(I) catalyst.

Well-defined silver(I) complexes bearing pyridine-containing macrocyclic ligands have been shown to be effective catalysts for the cycloisomerization of 2-alkynylbenzaldehydes with alcohols to produce 3-substituted-1-alkoxyisochromenes. acs.orgacs.org These silver complexes are often stable and can be used in air without special precautions. acs.orgacs.org

The catalytic activity of these silver(I) complexes can be influenced by the ligand architecture. While the provided search results focus more on macrocyclic pyridine ligands in this context, the principle of ligand modification to tune catalytic activity is broadly applicable. The steric and electronic properties of the pyridine ligand can affect the Lewis acidity of the silver(I) center and the stability of the catalytic intermediates, thereby influencing the efficiency of the cycloisomerization reaction. Recent studies have also explored the use of silver(I) complexes in domino reactions involving the cycloisomerization of alkynes. uniovi.es

No Information Found for "3-(1,1-Diphenylethyl)pyridine" in the Specified Catalytic Applications

Following a comprehensive search for scientific literature, no specific information was found regarding the chemical compound "this compound" within the contexts of Iron(II) Pyridine Complexes in Atom Transfer Radical Polymerization (ATRP), Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling with Phosphine-Pyridine Ligands, or related mechanistic investigations.

Therefore, it is not possible to generate the requested article with a focus solely on "this compound" as no detailed research findings, data tables, or mechanistic studies concerning this specific compound are publicly available in the indexed scientific literature. The compound does not appear to be a commonly utilized ligand in the specified areas of catalysis research.

Supramolecular Chemistry and Advanced Materials Applications of 3 1,1 Diphenylethyl Pyridine and Its Derivatives

Design and Assembly of Pyridine-Derived Supramolecular Architectures

The construction of ordered, multi-dimensional structures from molecular components is a cornerstone of supramolecular chemistry. Pyridine (B92270) and its derivatives are exemplary scaffolds in this field due to the directional nature of the nitrogen lone pair, which can participate in hydrogen bonding, halogen bonding, and metal coordination. The introduction of sterically demanding groups, such as the 1,1-diphenylethyl moiety, profoundly influences the self-assembly process, dictating the geometry and stability of the resulting supramolecular architectures.

Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophile, has emerged as a powerful tool for directing the self-assembly of supramolecular structures. researchgate.netresearchgate.net This interaction is highly directional and has been utilized in the creation of complex architectures, including coordination polymers and halogen-bonded organic frameworks (XOFs). semanticscholar.org The pyridine nitrogen atom is an effective halogen bond acceptor, making pyridine derivatives valuable components in halogen-bonded systems. nih.gov

Research into sterically bulky 2-substituted pyridines, such as 2-(1,1-diphenylethyl)pyridine, a structural isomer of the title compound, has provided significant insights into the steric limitations of forming halogen(I) complexes. semanticscholar.orgrsc.org Silver(I) and iodine(I) complexes of 2-(1,1-diphenylethyl)pyridine have been synthesized and characterized to probe the influence of steric hindrance on complex formation. semanticscholar.orgrsc.org The synthesis typically involves a two-step cation exchange process, where a silver(I) complex is first formed and then reacts with molecular iodine to yield the desired iodine(I) complex. researchgate.net

Comparative analysis of the crystal structures reveals the impact of the bulky substituent on bond lengths and angles. For instance, while the I–N bond lengths in [I(pyridine)₂]PF₆ are around 2.268(2) Å, the steric hindrance from bulky groups can lead to noticeable distortions. rsc.org In complexes with sterically demanding pyridines, the through-space distances between the central iodine(I) cation and the ortho-protons of the pyridine ring can indicate distortion from ideal linearity. semanticscholar.org Density Functional Theory (DFT) calculations and spectroscopic methods like ¹H-¹⁵N HMBC NMR are crucial for characterizing these complexes in both the solid state and in solution. semanticscholar.orgrsc.org

The study of such interactions is not limited to iodine. A new paradigm in halogen bonding has been demonstrated using dichlorine as the halogen bond donor and pyridine N-oxide as the acceptor, forming Cl-Cl···⁻O-N⁺ interactions. rsc.org These studies highlight the versatility of the pyridine scaffold in mediating self-assembly through a range of halogen bonds, where steric factors play a critical role in defining the final structure.

| Complex | Ligand | Metal/Halogen Center | M/X-N Bond Length (Å) | Reference |

| [Ag(pyridine)₂]PF₆ | Pyridine | Ag(I) | 2.129(6) | rsc.org |

| [I(pyridine)₂]PF₆ | Pyridine | I(I) | 2.268(2) | rsc.org |

| [Ag(2-Etpy)₂]PF₆ | 2-Ethylpyridine | Ag(I) | 2.128(3) / 2.130(3) | rsc.org |

| [I(2-Etpy)₂]PF₆ | 2-Ethylpyridine | I(I) | 2.270(2) | rsc.org |

| [Ag(2-(diphenylmethyl)pyridine)₂]PF₆ | 2-(Diphenylmethyl)pyridine | Ag(I) | 2.151(2) / 2.162(2) | rsc.org |

| [I(2-(diphenylmethyl)pyridine)₂]PF₆ | 2-(Diphenylmethyl)pyridine | I(I) | 2.273(3) | rsc.org |

Table 1: Comparison of Metal-Nitrogen and Halogen-Nitrogen bond lengths in various pyridine complexes, illustrating the effect of steric bulk.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The pyridine moiety is a ubiquitous building block in this field, offering a directional coordination site for linking metal centers into one-, two-, or three-dimensional networks. researchgate.netrsc.org A related compound, 3-(1,3-diphenylpropan-2-yl)pyridine, is noted for its use as a building block in the synthesis of complex organic molecules and coordination polymers. smolecule.com

The structure of the resulting MOF is highly dependent on the geometry of the pyridine-based ligand. For example, the position of the pyridine donor atom on a ligand tether can have pronounced effects on the synthesis and structure of isoreticular MOFs. rsc.org The direct attachment of nitrogen heteroatoms to ligands like 1,4-benzenedicarboxylic acid (H₂bdc) often results in MOF structures that differ from those obtained with the parent ligand alone. rsc.org For instance, using a monomeric H₂bdc ligand with a pendant 3-pyridine group can generate a new 3D MOF where the pyridine spacer acts as a "built-in" pillaring linker. rsc.org

Bis(2,6-pyrazolyl)pyridines represent another versatile scaffold for generating CPs and MOFs. mdpi.comnih.gov By incorporating additional coordination sites, complexes based on these ligands can themselves act as linkers to produce higher-order structures. mdpi.com The synthesis conditions, such as solvent and temperature, play a critical role; solvothermal methods are often employed to obtain high-quality crystals suitable for X-ray diffraction. mdpi.comnih.gov The precise control over linker dimensionality and functionality is key to engineering MOFs for specific applications, such as the selective separation of molecules with sub-angstrom size differences. nih.gov

Pyridine-Based Compounds in Luminescent Materials Development

Pyridine-containing molecules are of significant interest for the development of advanced luminescent materials due to their electronic properties and structural versatility. They are incorporated into various fluorescent and phosphorescent systems, including organic light-emitting diodes (OLEDs) and chemical sensors.

One strategy involves creating donor-acceptor type molecules, where the pyridine ring can act as the acceptor component. For example, a series of 2,4,6-tris(4-(alkyloxy)phenyl)pyridines were designed as blue light-emitting materials. nih.gov In these systems, intramolecular charge transfer (ICT) is a key process, and theoretical studies like Density Functional Theory (DFT) help to understand the photo-induced electron transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Another successful approach is the use of pyridine derivatives as "antennae" in lanthanide complexes to sensitize the metal ion's luminescence. tandfonline.commdpi.com Ligands based on 2,6-pyridinedicarboxamide (B1202270) or 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) can effectively absorb light and transfer the energy to a coordinated lanthanide ion (e.g., Eu³⁺ or Tb³⁺), resulting in the characteristic sharp emission bands of the metal. tandfonline.comresearchgate.net The quantum yield of these systems can be very high, with some Tb³⁺ complexes exhibiting quantum yields of up to 70% in solution. researchgate.net The modular synthesis of these ligands allows for fine-tuning of the photophysical properties. tandfonline.com

Furthermore, pyridine-based ligands have been used to construct chiral supramolecular assemblies that exhibit circularly polarized luminescence (CPL). chinesechemsoc.org For instance, enantiomeric pyrene-based ligands containing pyridine units can self-assemble with metal ions like Zn²⁺ into well-defined triple-helix structures that show tunable emission and CPL activity. chinesechemsoc.org

| Compound/System | Emission Type | Key Features | Application Potential | Reference |

| 2,4,6-tris(4-(alkyloxy)phenyl)pyridines | Blue fluorescence | Donor-acceptor structure, intramolecular charge transfer (ICT) | Optoelectronics | nih.gov |

| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine | Multicolor fluorescence | "Turn-on" fluorescence upon protonation, large Stokes shift (Δλₑₘ = 224 nm) | Acid sensing, data encryption | nih.gov |

| [Ln(L)₃]³⁺ complexes with 2,6-bis(triazolyl)pyridine-dicarboxamide ligands | Red (Eu³⁺), Green (Tb³⁺) | Ligand acts as an antenna, sensitizes lanthanide emission | Luminescent materials | tandfonline.com |

| Δ/Λ-BPy helicate with pyrene-based pyridine ligand | Tunable visible emission | Coordination-driven self-assembly, exhibits circularly polarized luminescence | Chiral sensing, displays | chinesechemsoc.org |

Table 2: Examples of Luminescent Materials Based on Pyridine Derivatives.

Supramolecular Strategies for Chemical Separations, Including Pyridine/Picoline Mixtures

The separation of structurally similar chemicals, such as isomers, is a significant challenge in industrial chemistry. Supramolecular chemistry offers innovative strategies for these separations based on selective host-guest interactions. The separation of pyridine from its methylated derivatives (picolines) is particularly difficult via conventional fractional distillation, making supramolecular approaches highly attractive. acs.orgresearchgate.net

A notable strategy employs TADDOL (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanol) derivatives as host compounds. acs.org These molecules can form crystalline inclusion complexes with pyridine and picoline guests. Studies using hosts like (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (TADDOL6) have demonstrated remarkable selectivity in competitive crystallization experiments from equimolar mixtures. researchgate.netrsc.org For example, when TADDOL6 was crystallized from a mixture of pyridine (PYR), 2-methylpyridine (B31789) (2MP), 3-methylpyridine (B133936) (3MP), and 4-methylpyridine (B42270) (4MP), the resulting crystals showed a strong preference for 3MP. researchgate.net In binary mixtures, PYR was consistently favored over the picolines. researchgate.net The selectivity is driven by a combination of factors, including hydrogen bonding and subtle packing effects, which can be analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis. rsc.org

Beyond separating simple mixtures, supramolecular chemistry can also be used to separate complex chiral molecules. An elegant example is the separation of meso and rac diastereoisomers of the bulky tridentate ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine. This separation was achieved by reacting the mixture of diastereoisomers with methylmercury(II) nitrate (B79036). The resulting [HgMe(L)]NO₃ complexes of the meso and rac forms could be readily separated by fractional crystallization, after which the pure ligands were liberated from the separated complexes. rsc.org This demonstrates a powerful application of coordination-driven supramolecular chemistry for resolving complex isomers that would be extremely difficult to separate otherwise.

| Host Compound | Guest Mixture (Equimolar) | Preferred Guest in Crystal | Guest Composition in Crystal (%) | Reference |

| TADDOL6 | PYR / 2MP | PYR | 95.5 | researchgate.net |

| TADDOL6 | PYR / 3MP | PYR | 57.0 | researchgate.net |

| TADDOL6 | PYR / 4MP | PYR | 96.0 | researchgate.net |

| TADDOL6 | 2MP / 3MP / 4MP | 3MP | 87.4 | researchgate.net |

Table 3: Selective enclathration of pyridine (PYR) and picolines (MP) by the host compound TADDOL6 from equimolar mixtures.

Concluding Perspectives and Future Research Trajectories for 3 1,1 Diphenylethyl Pyridine

Identification of Unexplored Synthetic Pathways and Functionalization Strategies

The synthesis and functionalization of pyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. nih.govrsc.orgresearchgate.net Traditional methods often require harsh conditions and can suffer from a lack of regioselectivity. researchgate.net However, recent advancements in synthetic organic chemistry offer promising avenues for the synthesis and modification of 3-(1,1-Diphenylethyl)pyridine.

Unexplored Synthetic Pathways:

While the direct synthesis of this compound is not prominently described, several modern synthetic methodologies could be adapted for its preparation. Classical methods for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, are often limited in scope. rsc.org More contemporary approaches like [4+2] cycloadditions present a more flexible route to variously substituted pyridines. rsc.org A potential, yet unexplored, pathway could involve a multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials. rsc.org For instance, a three-component synthesis involving a suitable enamine, an aldehyde, and an α,β-unsaturated acid could potentially be optimized to yield the desired 3-substituted pyridine core. rsc.org

Another avenue for exploration is the catalytic synthesis from more readily available starting materials. For example, studies on the catalytic synthesis of pyridines from tetrahydrofurfuryl alcohol and ammonia (B1221849) have shown the formation of 3-substituted pyridines. aston.ac.uk Investigating analogous catalytic systems with precursors that could generate the 1,1-diphenylethyl moiety is a plausible, yet unexplored, research direction.

Functionalization Strategies:

Direct C-H functionalization of the pyridine ring is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net While functionalization at the C2 and C4 positions of the pyridine ring is more common due to the electronic properties of the heterocycle, meta-selective (C3) functionalization remains a significant challenge. nih.govresearchgate.net

Recent breakthroughs in transition-metal catalysis have enabled the direct C-H alkylation of pyridines with meta-selectivity. nih.gov These methods, often employing iridium or rhodium catalysts, could be investigated for the introduction of new functional groups onto the this compound scaffold. Furthermore, photochemical methods have emerged as a powerful tool for pyridine functionalization, offering distinct reactivity and selectivity profiles compared to traditional methods. acs.org The application of photoredox catalysis to this compound could unlock novel reaction pathways for its derivatization.

Prospects for Developing Novel Catalytic Systems Based on the this compound Scaffold

Pyridine derivatives are widely used as ligands in transition-metal catalysis. rsc.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. The bulky 1,1-diphenylethyl group in this compound suggests its potential as a ligand for catalysts that require a sterically demanding environment around the metal center.

Such catalysts could be particularly useful in reactions where high stereoselectivity is desired. For example, in asymmetric catalysis, a bulky ligand can effectively control the approach of a substrate to the metal's active site, leading to the preferential formation of one enantiomer over the other. The development of chiral variants of this compound, for instance, by introducing chirality in the ethyl backbone, could lead to novel classes of ligands for enantioselective transformations.

Furthermore, substituted pyridines have been investigated as organocatalysts. researchgate.net For instance, 3,4-diaminopyridines have shown significant catalytic activity in acylation reactions. researchgate.net While this compound itself is not a diaminopyridine, its derivatives could be designed to act as nucleophilic catalysts. The steric hindrance provided by the diphenylethyl group might influence the catalyst's substrate scope and selectivity in interesting ways.

Synergistic Integration of Computational and Experimental Methodologies for Compound Design

The rational design of new molecules with desired properties can be significantly accelerated by the integration of computational and experimental approaches. In the context of this compound, computational chemistry could play a crucial role in predicting its properties and guiding experimental work.

Computational Modeling for Synthetic Planning:

Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and functionalization of this compound. By calculating the activation energies of different routes, researchers can identify the most promising synthetic strategies before embarking on extensive experimental work.

Predicting Catalytic Activity:

For the development of novel catalysts based on the this compound scaffold, computational methods can be invaluable. Molecular mechanics and quantum mechanics calculations can be used to model the structure of metal complexes containing this ligand and to predict their catalytic activity and selectivity in various reactions. For example, theoretical descriptors such as methyl cation affinity (MCA) have been shown to correlate with the catalytic activity of electron-rich pyridines. researchgate.net Similar computational screening could be applied to derivatives of this compound to identify promising catalyst candidates.